

Comparative Docking Studies of Quinazoline Derivatives with Key Biological Targets

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Compound of Interest

Compound Name: Quinazoline-6-carbaldehyde

Cat. No.: B1322219

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A comprehensive analysis of the binding affinities and inhibitory potential of various quinazoline derivatives against significant biological targets implicated in cancer and inflammation. This guide provides a comparative summary of experimental data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development. It offers an objective comparison of the performance of different quinazoline-based compounds, supported by experimental and computational data, to aid in the design and development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on quinazoline derivatives, showcasing their inhibitory concentrations (IC₅₀), inhibition constants (K_i), and docking scores against different biological targets.

Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their potential as anticancer agents, primarily targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.

| Compound ID | Target Cancer Cell Line | IC50 (μM) | Reference |
|-------------------------|-------------------------|---------------|-----------|
| Compound 7e | MCF-7 (Breast Cancer) | Not Specified | [1] |
| Compound 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [2] |
| Erlotinib (Reference) | MCF-7 (Breast Cancer) | 9.9 ± 0.14 | [2] |
| Compound 8a | SW480 (Colon Cancer) | Not Specified | [2] |
| Compound 3c | Four Cancer Cell Lines | 4.0 - 8.0 | [3] |
| Compound 3b | Four Cancer Cell Lines | 6.0 - 9.0 | [3] |
| Doxorubicin (Reference) | Four Cancer Cell Lines | 2.3 - 3.25 | [3] |

Enzyme Inhibition by Quinazoline Derivatives

Quinazoline derivatives have also shown significant inhibitory activity against various enzymes, including those involved in neurodegenerative diseases and metabolic disorders.

| Compound Class | Target Enzyme | Ki Values | Reference |
|--|-----------------------|-----------------|-----------|
| Novel Quinazolinone Derivatives | α -glycosidase | 19.28–135.88 nM | [4] |
| Standard Inhibitor | α -glycosidase | 187.71 nM | [4] |
| Novel Quinazolinone Derivatives | Acetylcholinesterase | 0.68–23.01 nM | [4] |
| Standard Inhibitor | Acetylcholinesterase | 53.31 nM | [4] |
| Novel Quinazolinone Derivatives | Butyrylcholinesterase | 1.01–29.56 nM | [4] |
| Standard Inhibitor | Butyrylcholinesterase | 58.16 nM | [4] |
| 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one | MAO-B | 0.068 μ M | [5] |

Anti-inflammatory Activity of Quinazoline Derivatives

Phosphodiesterase 7 (PDE7) is a key target in inflammatory pathways, and certain quinazoline derivatives have been identified as potent inhibitors.

| Compound ID | Target Enzyme | IC50 (μ M) | Reference |
|-------------------------|---------------|-----------------|-----------|
| Compound 9 | PDE7A | 0.096 | [5] |
| Compound 25 | PDE7A | 0.074 | [5] |
| BRL50481 (Reference) | PDE7A | 0.072 | [5] |

Molecular Docking Scores of Quinazoline Derivatives against EGFR

Molecular docking studies provide insights into the binding modes and affinities of ligands with their target proteins. The docking scores below indicate the binding energy of quinazoline

derivatives with EGFR.

| Compound ID | Docking Score (kcal/mol) | Reference |
|-----------------------|--------------------------|---------------------|
| Compound 7a | -7.8 | [1] |
| Compound 7b | -8.1 | [1] |
| Compound 7c | -8.5 | [1] |
| Compound 7d | -8.3 | [1] |
| Compound 7e | -8.9 | [1] |
| Compound 7f | -8.4 | [1] |
| Compound 7g | -8.2 | [1] |
| Compound 7h | -8.6 | [1] |
| Erlotinib (Reference) | -9.2 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized quinazoline derivatives is determined against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[1\]](#)[\[2\]](#)

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with different concentrations of the quinazoline derivatives and incubated for an additional 48 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

- Formazan Solubilization: The medium is removed, and 100 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

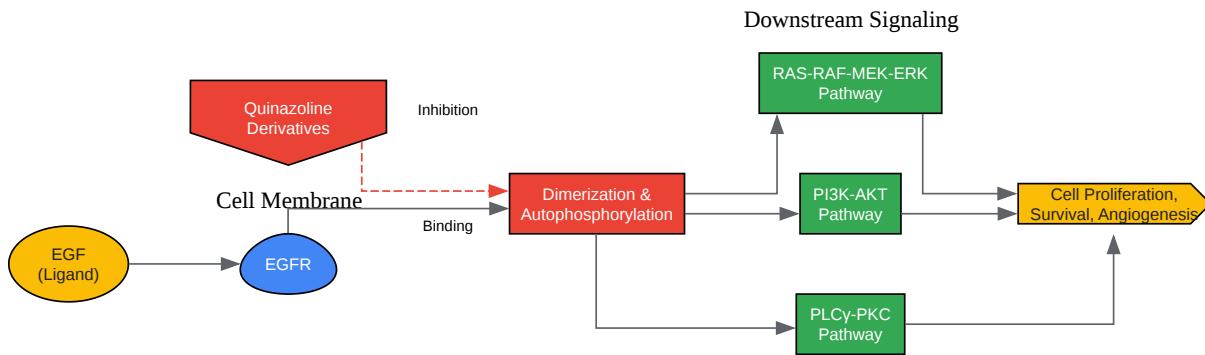
Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and affinity of the quinazoline derivatives to their biological targets.[\[1\]](#)[\[6\]](#)[\[7\]](#)

- Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogen atoms are added, and Kollman charges are assigned.
- Ligand Preparation: The 2D structures of the quinazoline derivatives are drawn using appropriate software and converted to 3D structures. Energy minimization is performed using a suitable force field.
- Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
- Docking Simulation: A docking algorithm, such as AutoDock, is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.
- Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy. The interactions between the ligand and the active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

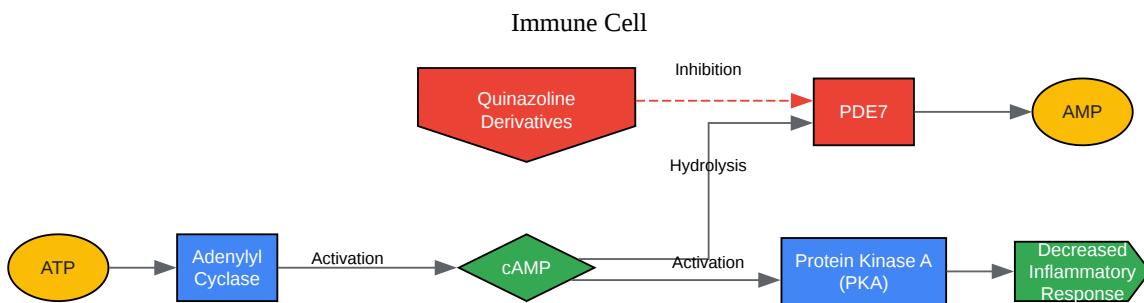
Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and research methodologies.



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Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.



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Caption: PDE7 Signaling Pathway and Inhibition by Quinazoline Derivatives.



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Caption: General Experimental Workflow for Drug Discovery.

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